3-(Bromomethyl)-5-fluorobenzonitrile
Overview
Description
3-(Bromomethyl)-5-fluorobenzonitrile is an organic compound with the molecular formula C8H5BrFN It is a derivative of benzonitrile, featuring a bromomethyl group at the third position and a fluorine atom at the fifth position on the benzene ring
Mechanism of Action
Target of Action
Bromomethyl compounds are often used in organic synthesis, particularly in transition metal-catalyzed carbon-carbon bond-forming reactions .
Mode of Action
The mode of action of 3-(Bromomethyl)-5-fluorobenzonitrile is likely related to its role in organic synthesis. For instance, in Suzuki–Miyaura cross-coupling reactions, the bromomethyl group can participate in oxidative addition with a palladium catalyst, forming a new palladium-carbon bond . This is followed by transmetalation, where an organoboron reagent transfers a formally nucleophilic organic group to the palladium .
Biochemical Pathways
Bromomethyl compounds are often involved in the synthesis of complex organic molecules, potentially affecting various biochemical pathways depending on the final product .
Pharmacokinetics
The pharmacokinetics of such compounds would likely depend on factors such as their chemical stability, solubility, and reactivity .
Result of Action
The molecular and cellular effects of this compound would depend on its specific role in a given reaction or process. In the context of organic synthesis, the compound could contribute to the formation of new carbon-carbon bonds, enabling the synthesis of complex organic molecules .
Biochemical Analysis
Biochemical Properties
3-(Bromomethyl)-5-fluorobenzonitrile plays a crucial role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating reactions that are essential for the formation of desired products. For instance, it is known to undergo Suzuki cross-coupling reactions, which are pivotal in the synthesis of biaryl compounds . The interactions of this compound with enzymes such as bis(pinacolato)diboron highlight its importance in biochemical synthesis processes .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can alter the expression of specific genes, thereby impacting cellular activities and metabolic pathways . The compound’s ability to modulate these processes makes it a valuable tool in cellular biology research.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, further influencing cellular functions . The compound’s interaction with enzymes and proteins at the molecular level is critical for its role in biochemical reactions and cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its degradation can lead to changes in its biochemical activity . Understanding these temporal effects is essential for optimizing its use in research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxicity and adverse effects . Studies have identified threshold levels at which the compound’s effects shift from therapeutic to toxic, highlighting the importance of dosage optimization in research and therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s role in these pathways is crucial for understanding its overall impact on cellular metabolism and function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are key factors in its biochemical activity. The compound interacts with transporters and binding proteins, affecting its localization and accumulation within specific cellular compartments . These interactions are essential for its function and effectiveness in biochemical applications.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects . Targeting signals and post-translational modifications play a role in its localization, ensuring that it reaches the appropriate sites for its biochemical activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Bromomethyl)-5-fluorobenzonitrile typically involves the bromination of 5-fluorobenzonitrile. One common method includes the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a radical mechanism, where the bromine radical selectively substitutes the hydrogen atom at the benzylic position to form the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of automated systems can also enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: 3-(Bromomethyl)-5-fluorobenzonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by various nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products:
Nucleophilic Substitution: Formation of substituted benzonitriles.
Oxidation: Formation of 3-(bromomethyl)-5-fluorobenzaldehyde or 3-(bromomethyl)-5-fluorobenzoic acid.
Reduction: Formation of 3-(bromomethyl)-5-fluorobenzylamine.
Scientific Research Applications
3-(Bromomethyl)-5-fluorobenzonitrile has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the development of bioactive compounds and probes for biological studies.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
3-(Chloromethyl)-5-fluorobenzonitrile: Similar structure but with a chlorine atom instead of bromine.
3-(Bromomethyl)-4-fluorobenzonitrile: Fluorine atom at the fourth position instead of the fifth.
3-(Bromomethyl)-5-chlorobenzonitrile: Chlorine atom instead of fluorine at the fifth position.
Uniqueness: 3-(Bromomethyl)-5-fluorobenzonitrile is unique due to the combination of the bromomethyl and fluorine substituents, which impart distinct electronic and steric properties. This combination can enhance the compound’s reactivity and selectivity in various chemical reactions, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Properties
IUPAC Name |
3-(bromomethyl)-5-fluorobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFN/c9-4-6-1-7(5-11)3-8(10)2-6/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUIFNMFWHQFXIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C#N)F)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
853368-35-1 | |
Record name | 3-(bromomethyl)-5-fluorobenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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